![molecular formula C7H7ClN2O3 B2500690 Methyl 6-chloro-3-methoxypyridazine-4-carboxylate CAS No. 1591827-16-5](/img/structure/B2500690.png)
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate
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Overview
Description
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is a chemical compound that is part of the pyridazine class, characterized by a nitrogen-containing heterocyclic aromatic ring. The compound features a methoxy group at the third position, a chloro substituent at the sixth position, and a carboxylate ester at the fourth position of the pyridazine ring.
Synthesis Analysis
The synthesis of related pyridazine compounds involves various strategies, including the reaction of different substituted pyridine carboxylates with nucleophiles. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which shares a similar structure, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, followed by regioselective methoxylation and nucleophilic substitution steps . Another related compound, methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, was synthesized from 2,6-dichloro-3-trifluoromethylpyridine, showcasing the importance of regioselectivity and functional group transformations in the synthesis of pyridazine derivatives .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives has been extensively studied using spectroscopic techniques and density functional theory (DFT) calculations. For example, the molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine were analyzed using FT-IR, FT-Raman, and DFT methods, providing insights into the electronic properties and stability of the molecule . Similarly, the structural and vibrational properties of 3-chloro-6-methoxypyridazine were elucidated through DFT calculations and spectroscopic measurements .
Chemical Reactions Analysis
Pyridazine compounds undergo various chemical reactions, including nucleophilic substitutions, which are often regioselective. The methoxylation of chloropyridazines, such as the reaction of 3, 4, 6-trichloropyridazine with sodium methoxide, can lead to complex mixtures and molecular complexes, indicating the intricate nature of these reactions . Additionally, the synthesis of 6-methoxypyridazine-3-carboxylic acid from 3-chloro-6-methylpyridazine involves methoxylation and oxidation steps, demonstrating the reactivity of the methyl and chloro groups in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of substituents like methoxy, chloro, and carboxylate groups affects the compound's solubility, reactivity, and spectroscopic characteristics. For instance, the crystal structure, vibrational, electronic, and NMR spectral analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile provided insights into the compound's optical properties and intermolecular interactions . The study of tautomeric forms and specific intermolecular interactions of methylated pyridazine carboxylic acids revealed the impact of methylation on lipophilicity and hydrogen bonding patterns .
Scientific Research Applications
Synthesis and Structural Characterization
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate is a chemical compound that has been explored in various scientific research contexts, primarily focusing on its synthesis, structural characterization, and applications in developing other chemical entities.
Synthetic Routes and Chemical Reactions : The compound has been involved in studies detailing synthetic routes and reactions. For instance, research has presented new synthetic routes for the preparation of derivatives like 6-methoxypyridazine-3-carboxylic acid, utilizing methoxy reaction and oxidation processes with yields ranging between 28.7% and 37.7% (Ju Xiu-lian, 2011). Additionally, efficient synthesis methods have been described for related compounds, such as 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, highlighting the compound's role in generating potent receptor antagonists (Y. Hirokawa, T. Horikawa, S. Kato, 2000).
Characterization and Molecular Analysis : Studies have also focused on the structural characterization and molecular analysis of related compounds. For example, NMR analysis and chlorine-isotope effects have been used to verify the structures of derivatives like hydroxytrichloropicolinic acids, demonstrating the utility of methylated and decarboxylated derivatives for solving structural problems in chlorinated compounds (N. Irvine, David H. Cooper, S. Thornburgh, 2008).
Applications in Imaging and Radioligand Preparation : The compound has found applications in the preparation of radioligands and imaging agents. Research on carbon-11-labeled pyrrolo[2,1-f][1,2,4]triazine derivatives indicates its potential for imaging specific protein kinases, with successful synthesis of reference standards and tracers for PET imaging (Min Wang, Mingzhang Gao, Q. Zheng, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-12-6-4(7(11)13-2)3-5(8)9-10-6/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXXKDJDYMOWHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1C(=O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloro-3-methoxypyridazine-4-carboxylate |
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